
3-Amino-1-butyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-butyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-butyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol. This leads to the formation of pyridin-2-ones, which are then reacted with hydrazine hydrate to produce 3-aminopyridin-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-butyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound.
科学的研究の応用
3-Amino-1-butyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-butyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Amino-1-tert-butyl-1,2-dihydropyridin-2-one
- 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
Uniqueness
3-Amino-1-butyl-1,2-dihydropyridin-2-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-amino-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h4-5,7H,2-3,6,10H2,1H3 |
InChIキー |
MFDZZZFSEPCHED-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=CC=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



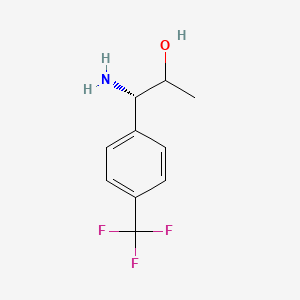
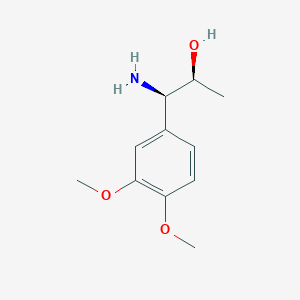



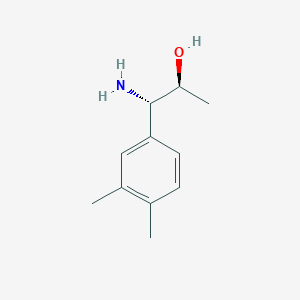
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)

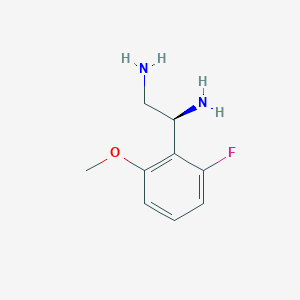
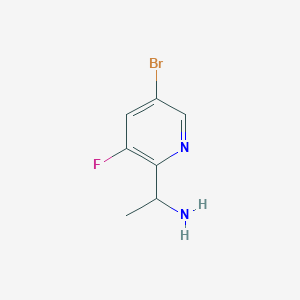
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B13047674.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)
